2,2-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide
Description
This compound features a fused triazolo[3,4-b][1,3]thiazine core, a seven-membered ring system combining 1,2,4-triazole and 1,3-thiazine moieties. The N-3 position is substituted with a 2,2-dimethylpropanamide group, which enhances steric bulk and modulates electronic properties.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-10(2,3)7(15)11-8-12-13-9-14(8)5-4-6-16-9/h4-6H2,1-3H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTSYECCVDWRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C2N1CCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide typically involves multiple steps, starting with the construction of the triazolothiadiazine core. Common synthetic routes include:
Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as amines and thiocyanates, under controlled conditions.
Cyclization Reactions: : Cyclization steps are crucial to forming the triazolothiadiazine ring system. This often requires high temperatures and specific catalysts.
Amidation Reactions: : The final step usually involves the amidation of the intermediate compound with 2,2-dimethylpropanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: : Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is studied for its potential biological activities. It has shown promise as an enzyme inhibitor, particularly in inhibiting carbonic anhydrase and cholinesterase.
Medicine
Medically, this compound is explored for its pharmacological properties. It has demonstrated anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 .... These properties make it a candidate for developing new therapeutic agents.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide exerts its effects involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase and cholinesterase, preventing their normal function. This disruption can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- Triazolo[3,4-b][1,3]thiazine vs. Triazolo[3,4-b][1,3,4]thiadiazole :
- The target compound’s seven-membered thiazine ring (vs. six-membered thiadiazole in analogs like HTP and ITP ) may confer distinct conformational preferences and binding kinetics.
- Thiadiazole-containing analogs (e.g., compound 13 in ) often exhibit higher rigidity, which can enhance target affinity but reduce solubility .
Substituent Effects
- 2,2-Dimethylpropanamide (Target) vs. Thione/Thiol Groups :
- Halogenated and Aromatic Substituents :
Table 1: Comparative Bioactivities of Triazolo-Thiazine/Thiadiazole Derivatives
Key Observations:
- Enzyme Inhibition : Thiadiazole derivatives (e.g., HTP, ITP) show potent heparanase inhibition due to halogenated aromatic substituents, while triazolo-thiazines (e.g., compounds 20-24) target metallo-β-lactamases .
- Antimicrobial Activity : Bromophenyl (compound 13 ) and thione-substituted analogs (5A-E ) exhibit broad-spectrum antimicrobial effects, likely via thiol-mediated disruption of bacterial membranes .
- Vasodilation : Pyridyl-substituted triazolo-thiadiazoles (e.g., 2a–2s ) demonstrate vasodilatory activity, correlating with increased electron-withdrawing substituents enhancing nitric oxide release .
Physicochemical and Pharmacokinetic Properties
- Solubility : Thione and hydroxy-substituted analogs (e.g., 14 , HTP ) exhibit higher aqueous solubility but lower logP (~2.5–3.0), whereas the target compound’s dimethylpropanamide group may increase logP (~3.5–4.0), favoring blood-brain barrier penetration .
- Metabolic Stability : Alkyl/aryl substituents (e.g., naphthylmethylene in ) reduce oxidative metabolism, suggesting the target compound’s branched amide could similarly enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
